Propargyl-PEG10-amine

Overview

Description

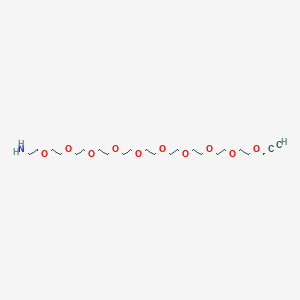

Propargyl-PEG10-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

This compound can be synthesized using various strategies. One of the most common methods is the A3 coupling, a three-component coupling reaction among aldehyde, alkyne (terminal acetylene), and amine . Other methods include KA2-coupling, alkynylation of imine, amination of propargylic ester, and anti-Markovnikov hydroamination/alkyne addition reaction .Molecular Structure Analysis

The molecular formula of this compound is C23H45NO10 . It has a molecular weight of 495.6 g/mol . The compound contains an Alkyne group and an Amine group .Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is commonly used in the synthesis of PROTACs .Physical And Chemical Properties Analysis

This compound has a molecular weight of 495.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 11 . The compound has a Rotatable Bond Count of 30 .Mechanism of Action

Target of Action

Propargyl-PEG10-amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are marked for degradation by the PROTACs .

Mode of Action

The propargyl group of this compound can react with azide-bearing compounds or biomolecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a stable triazole linkage . This reaction is part of the “click chemistry” approach, which is characterized by its specificity, reliability, and speed .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific PROTACs that it helps to form .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability, which can enhance the bioavailability of the protacs it helps to form .

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the creation of PROTACs, which can selectively degrade target proteins within cells .

Action Environment

The action of this compound is influenced by the presence of a copper catalyst, which is necessary for the CuAAC reaction . Additionally, the pH, temperature, and concentration of the reactants can also affect the efficiency of the reaction .

Future Directions

Propargylamines, including Propargyl-PEG10-amine, are important classes of compounds used in heterocyclic chemistry and pharmaceuticals chemistry . They have a large impact as a pharmacophore used in medicinal chemistry . The development of greener reaction methodologies, organic synthesis, and the design of new organic molecules are some of the future directions in the research of propargylamines .

Biochemical Analysis

Biochemical Properties

The propargyl group in Propargyl-PEG10-amine can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .

Cellular Effects

As a PROTAC linker, This compound plays a crucial role in directing the degradation of target proteins within cells . By connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein, PROTACs can induce the ubiquitination and subsequent degradation of the target protein . This can have profound effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of This compound involves its interaction with both the E3 ubiquitin ligase and the target protein . The propargyl group in this compound can form a covalent bond with the azide group on the target protein ligand through the CuAAC reaction . This allows the PROTAC to bring the target protein in close proximity to the E3 ligase, leading to the ubiquitination and degradation of the target protein .

Temporal Effects in Laboratory Settings

The stability and degradation of This compound in laboratory settings would depend on the specific conditions of the experiment. As a PEG derivative, it is likely to be stable under physiological conditions

Dosage Effects in Animal Models

The effects of This compound at different dosages in animal models would depend on the specific PROTAC being used and the target protein being degraded . Some PROTACs may show threshold effects, where a minimum dosage is needed to induce protein degradation . High doses could potentially lead to off-target effects or toxicity .

Metabolic Pathways

As a small molecule, This compound is likely to be metabolized by common metabolic pathways in the cell . The specific enzymes or cofactors it interacts with would depend on the structure of the PROTAC and the target protein .

Transport and Distribution

The transport and distribution of This compound within cells and tissues would depend on the specific PROTAC being used . Some PROTACs may interact with transporters or binding proteins, which could affect their localization or accumulation .

Subcellular Localization

The subcellular localization of This compound would depend on the specific PROTAC being used and the target protein . Some PROTACs may contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles .

properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO10/c1-2-4-25-6-8-27-10-12-29-14-16-31-18-20-33-22-23-34-21-19-32-17-15-30-13-11-28-9-7-26-5-3-24/h1H,3-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHRQQWHOZKWAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

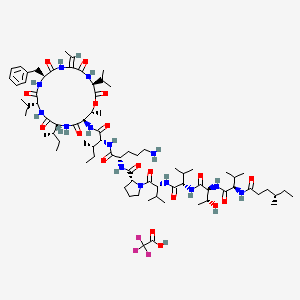

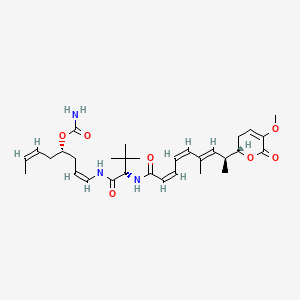

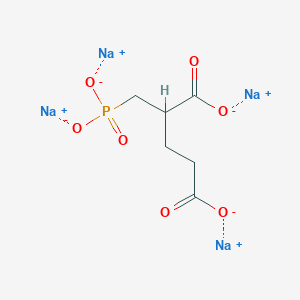

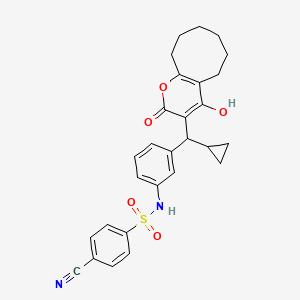

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-(6-(3,5-dimethylisoxazol-4-yl)-1-(1-(pyridin-2-yl)ethyl)-1H-pyrrolo[3,2-b]pyridin-3-yl)benzoic acid](/img/structure/B610136.png)

![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)